2-(4-fluoro-1H-indol-3-yl)ethanamine

説明

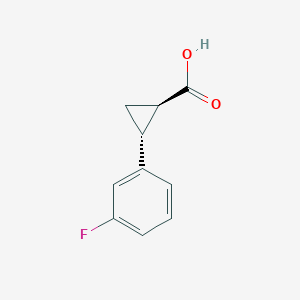

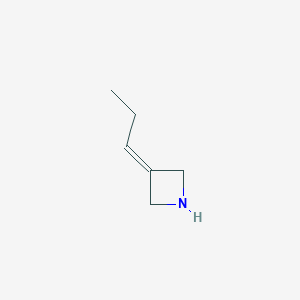

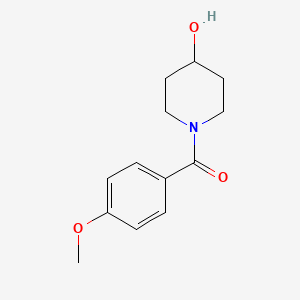

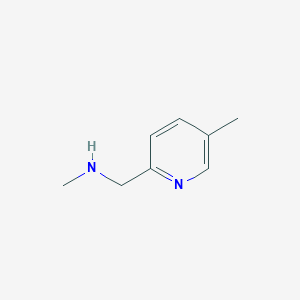

“2-(4-fluoro-1H-indol-3-yl)ethanamine” is a chemical compound with the molecular formula C10H11FN2 . It is also known by other names such as “3-(2-Aminoethyl)-4-fluoroindole” and "4-fluorotryptamine" . The molecular weight of this compound is 178.21 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluoroindole ring attached to an ethanamine group . The InChI string representation of the molecule is “InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2” and the canonical SMILES representation is "C1=CC2=C(C(=C1)F)C(=CN2)CCN" .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 178.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 41.8 Ų .科学的研究の応用

Antibacterial and Antifungal Properties

Indole Derivatives as Efflux Pump Inhibitors

A study synthesized various 1‐(1H‐indol‐3‐yl)ethanamine derivatives, finding them effective as inhibitors of the Staphylococcus aureus NorA efflux pump, an important target for combating antibiotic resistance. Although these derivatives showed modest intrinsic anti-staphylococcal activity, they significantly restored the antibacterial activity of ciprofloxacin against resistant strains. This indicates their potential role in reversing antibiotic resistance in bacteria (Héquet et al., 2014).

Antimicrobial Activity of Substituted Amides

A study synthesized novel amides from 2-(1H-indol-3-yl)ethanamine and tested their antibacterial and antifungal properties. Some compounds displayed comparable or even superior activity to standard antimicrobial drugs, highlighting their potential as new antimicrobial agents (Pejchal et al., 2015).

Antifungal and Antibacterial Effects of Novel Schiff Bases

Schiff bases derived from 2-(1H-indol-3-yl)ethanamine demonstrated significant antimicrobial activity against a range of bacterial and fungal species. This suggests their potential use in combating microbial infections (Rajeswari & Santhi, 2019).

Catalytic and Synthetic Applications

Catalytic Activity in Synthesis

Novel trinuclear rare-earth metal amido complexes incorporating 2-(1H-indol-3-yl)ethanamine showed high catalytic activity for C-P bond formation in hydrophosphonylation of aldehydes and ketones. This highlights their potential as catalysts in organic synthesis, providing an efficient method for preparing α-hydroxy phosphonates (Yang et al., 2014).

Synthesis of Bioactive Molecules

The study of the chemical structure and synthetic routes of indole derivatives, such as 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, reveals insights into their biological activities, such as anticancer properties. Understanding the relationship between chemical structure and biological activity is crucial for developing novel therapeutic agents (Burattini et al., 2022).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse depending on the specific targets and pathways involved .

生化学分析

Biochemical Properties

2-(4-Fluoro-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, this compound may bind to serotonin receptors, modulating their activity and impacting serotonin signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal activity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context . Additionally, this compound may inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter activity and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its effects.

特性

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDKAISCZLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610117 | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467452-26-2 | |

| Record name | 4-Fluoro-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467452-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)